3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
Overview
Description
“3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1956386-37-0 and a linear formula of C10H12CL3N . It has a molecular weight of 252.57 .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H .
Chemical Reactions Analysis
The structure-activity relationship (SAR) of pyrrolidine compounds can be influenced by steric factors . The para-substituent on the phenyl ketone can influence the biological activity .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dry room at room temperature .
Scientific Research Applications
Synthesis and Characterization
The compound plays a role in the synthesis and characterization of various chemical complexes and materials. For example, Co(III) complexes with pyrrolidine and other amines have been synthesized, showcasing the utility of pyrrolidine derivatives in creating complexes with potential applications in materials science and catalysis (Amirnasr et al., 2001). Similarly, the study of intramolecular hydrogen atom transfer in related pyrrolidine compounds has provided insights into photochemical behaviors, demonstrating the relevance of such structures in understanding chemical reactions and designing light-responsive materials (Obi et al., 1998).
Electronic and Spectroscopic Properties
Research has explored the electronic structure and spectroscopic properties of compounds related to 3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride. This includes studies on derivatives with heteroaryl groups, which exhibit interesting photophysical properties with potential applications in optoelectronics and sensing technologies (Lukes et al., 2015).
Photophysical Applications
The compound and its derivatives have been investigated for their potential in creating fluorescent sensors and other photophysical applications. For instance, heteroatom-containing luminogens related to this structure have been developed for use as fluorescent pH sensors, showcasing the compound's relevance in the design of sensitive and selective sensing materials (Yang et al., 2013).
Chemical Interactions and Mechanisms
Studies on the mechanism of ring expansions and reactions of pyrroles with dichlorocarbene provide insights into the chemical behavior and reactivity of pyrrolidine derivatives. These findings are crucial for understanding reaction mechanisms and designing new synthetic routes in organic chemistry (Jones & Rees, 1969).
Material Science and Electropolymerization
Research has also delved into the fabrication of conductive polymer films using electropolymerization techniques involving pyrrolidine derivatives. This highlights the compound's potential applications in the development of electronic and electrochemical devices, pointing towards its versatility in materials science (Zhu et al., 2011).
Safety and Hazards
When handling this compound, it is recommended to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should only be used outdoors or in a well-ventilated area. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
Pyrrolidine compounds, including “3-(2,3-Dichlorophenyl)pyrrolidine hydrochloride”, have potential in drug discovery due to their versatile scaffold . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(2,3-dichlorophenyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKGQFUQOPRQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C(=CC=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.